molecular formula C25H22ClN3O5 B2944213 5-(5-{7-chloro-2H,3H-[1,4]dioxino[2,3-g]quinolin-8-yl}-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid

5-(5-{7-chloro-2H,3H-[1,4]dioxino[2,3-g]quinolin-8-yl}-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid

Número de catálogo: B2944213
Peso molecular: 479.9 g/mol
Clave InChI: NQPHGYAUNVZCCQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound features a fused dioxinoquinoline core substituted with a chlorine atom at position 7, a 3-phenyl-4,5-dihydro-1H-pyrazole ring at position 8, and a 5-oxopentanoic acid chain at the pyrazole’s 1-position. Its synthesis likely involves coupling a 7-chlorodioxinoquinoline precursor with a functionalized pyrazole intermediate, followed by acid chain conjugation, as seen in analogous procedures .

Propiedades

IUPAC Name

5-[3-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)-5-phenyl-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClN3O5/c26-25-17(11-16-12-21-22(14-18(16)27-25)34-10-9-33-21)20-13-19(15-5-2-1-3-6-15)28-29(20)23(30)7-4-8-24(31)32/h1-3,5-6,11-12,14,20H,4,7-10,13H2,(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQPHGYAUNVZCCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC3=NC(=C(C=C3C=C2O1)C4CC(=NN4C(=O)CCCC(=O)O)C5=CC=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

5-(5-{7-chloro-2H,3H-[1,4]dioxino[2,3-g]quinolin-8-yl}-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological models, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that includes a quinoline moiety, a pyrazole ring, and an oxopentanoic acid functional group. The presence of chlorine in the quinoline structure enhances its pharmacological properties.

Research indicates that compounds similar to 5-(5-{7-chloro-2H,3H-[1,4]dioxino[2,3-g]quinolin-8-yl}-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid may exert their effects through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Modulation of Receptor Activity : It could interact with various receptors, influencing signaling pathways related to inflammation or cancer progression.
  • Antioxidant Properties : Similar compounds have shown potential in reducing oxidative stress within cells.

Biological Activity Data

A summary of biological activity data related to this compound is presented in the following table:

Activity TypeObserved EffectsReference
Antitumor ActivityInhibition of tumor growth
Anti-inflammatory EffectsReduction in cytokine production
Antioxidant ActivityScavenging of free radicals
Enzyme InhibitionInhibition of squalene synthase

Case Studies

Several studies have highlighted the biological activity of compounds related to 5-(5-{7-chloro-2H,3H-[1,4]dioxino[2,3-g]quinolin-8-yl}-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid:

  • Antitumor Efficacy : A study demonstrated that derivatives exhibited significant antitumor effects in vitro against various cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Mechanisms : Research involving animal models indicated that the compound reduced inflammation markers significantly when administered prior to inflammatory stimuli. This suggests potential for therapeutic use in chronic inflammatory diseases.
  • Oxidative Stress Reduction : In cellular models exposed to oxidative stress, compounds similar to this one showed a marked decrease in reactive oxygen species (ROS), indicating their potential as protective agents against oxidative damage.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogs share core motifs (quinoline, pyrazole) but differ in substituents, chain length, and heterocyclic systems. Key comparisons include:

Table 1: Structural and Pharmacological Comparisons
Compound Name / ID Core Structure Substituents Chain Length/Modification Key Properties/Activities
Target Compound Dioxinoquinoline + dihydropyrazole 7-Cl, 3-phenyl, 5-oxopentanoic acid 5-carbon chain (pentanoic acid) Hypothesized improved solubility, enzyme inhibition (e.g., kinase/DHODH)
4-[3-(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(3-fluorophenyl)-... (12) Dihydroquinolinone + dihydropyrazole 6-Cl, 3-fluorophenyl, 4-oxobutanoic acid 4-carbon chain (butanoic acid) Lower solubility (logP ~3.2*), moderate bioactivity
1-Benzoyl-5-{7-chloro-2H,3H-[1,4]dioxino[2,3-g]quinolin-8-yl}-3-phenyl-... Dioxinoquinoline + dihydropyrazole 7-Cl, 3-phenyl, benzoyl No acid chain (benzoyl) Higher lipophilicity (logP ~4.1*), reduced bioavailability
5-Cyclopropyl-2-(4-(2,6-difluorophenoxy)-3-isopropoxy-5-methyl-1H-pyrazol-1-yl)pyridine (8q) Pyridine + pyrazole 2,6-difluorophenoxy, isopropoxy, cyclopropyl N/A (phenoxy substituents) DHODH inhibition (IC50 ~50 nM*)

Key Differences and Implications

Chain Length and Solubility: The target’s 5-oxopentanoic acid chain likely enhances aqueous solubility compared to shorter-chain analogs (e.g., compound 12 with a butanoic acid chain) and non-acid derivatives (e.g., benzoyl-substituted compound ). This modification may improve pharmacokinetic properties, such as oral absorption and renal clearance .

Substituent Effects: Chlorine Position: The 7-Cl substitution in the target vs. 6-Cl in compound 12 may alter electronic effects and binding affinity. Chlorine’s electron-withdrawing nature can enhance interactions with hydrophobic enzyme pockets .

Biological Activity: While direct activity data for the target is unavailable, analogs with pyrazole-acid chains (e.g., compound 12) show moderate enzyme inhibition, suggesting the target may act as a non-competitive inhibitor. The pentanoic acid chain could mimic natural substrates (e.g., succinate in DHODH), competing for binding sites .

Similarity Metrics: Using Tanimoto coefficients (structural similarity >0.8 indicates high similarity ), the target likely shares ~75–80% similarity with compound 12 (common pyrazole-quinoline core) but <60% with phenoxy-substituted analogs (e.g., compound 8q) due to divergent substituents .

Research Findings and Hypotheses

  • Synthetic Feasibility : The target’s synthesis may face challenges in regioselective chlorination and acid chain coupling. Lessons from compound 12 (THF-mediated reactions, HPLC purification ) could streamline its production.
  • Druglikeness: The pentanoic acid chain aligns with Lipinski’s rules (molecular weight <500, H-bond acceptors <10), suggesting favorable oral bioavailability .
  • Mechanistic Insights: The dioxinoquinoline-pyrazole scaffold may target enzymes with large hydrophobic pockets (e.g., kinases, DHODH), with the acid chain providing electrostatic interactions .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.